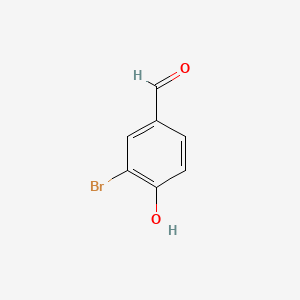

3-Bromo-4-hydroxybenzaldehyde

Vue d'ensemble

Description

3-Bromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes dissolving 4-hydroxybenzaldehyde in a chlorohydrocarbon solvent and treating it with molecular bromine at 0°C. The reaction is carried out in the presence of hydrogen peroxide and sulfuric acid to enhance the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from water, are common practices to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Bromination: Bromine in the presence of a chlorohydrocarbon solvent and hydrogen peroxide.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Vanillin: A key product formed through the Cu-mediated coupling of this compound with methoxide.

Various brominated derivatives: Depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Intermediate in Chemical Synthesis

- Vanillin Production : 3-Bromo-4-hydroxybenzaldehyde serves as an intermediate in the synthesis of vanillin, a widely used flavoring agent .

- Synthesis of Other Compounds : It is utilized to produce other aromatic compounds such as 5-Bromo-4-hydroxy-b-nitrostyrol, which has applications in dye and pharmaceutical industries .

2. Antioxidant and Anticancer Activities

- Recent studies have highlighted the antioxidant properties of derivatives of this compound. Compounds synthesized from this aldehyde demonstrated significant protective effects against oxidative stress and potential anticancer activities .

Medicinal Applications

1. Antimicrobial Activity

- This compound exhibits bacteriostatic activity, making it a candidate for developing antimicrobial agents. It has been reported to inhibit bacterial growth, which could be beneficial in pharmaceutical formulations aimed at treating infections .

2. Inhibitors in Cancer Therapy

- Research has indicated that derivatives of this compound can act as small-molecule inhibitors for pathways involved in cancer progression, particularly through modulation of the PD-1/PD-L1 pathway .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant and Anticancer Activity

A study conducted on synthesized derivatives of this compound demonstrated their ability to ameliorate hydrogen peroxide-induced oxidative damage in keratinocytes. The compounds not only reduced reactive oxygen species but also modulated the expression of key proteins involved in cellular defense mechanisms, indicating potential for therapeutic applications in skin cancer treatment .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its utility as an antimicrobial agent. The compound's mechanism involved disruption of bacterial cell wall synthesis, making it a promising candidate for further development into antibiotic formulations .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory properties . The compound’s ability to interact with specific receptors and enzymes is a subject of ongoing research.

Comparaison Avec Des Composés Similaires

- 3-Chloro-4-hydroxybenzaldehyde

- 3-Methyl-4-hydroxybenzaldehyde

- 4-Hydroxy-3-methoxybenzaldehyde

- 3,5-Dibromo-4-hydroxybenzaldehyde

Comparison: 3-Bromo-4-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the bromine substituent provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .

Activité Biologique

3-Bromo-4-hydroxybenzaldehyde is a compound of interest due to its diverse biological activities, including antioxidant properties, neuroprotective effects, and potential applications in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is an aromatic aldehyde characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring. Its molecular formula is CHBrO, and it can be synthesized through the bromination of 4-hydroxybenzaldehyde.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In one study, various derivatives were assessed for their ability to inhibit oxidative stress markers in neuronal cells. The compound showed a notable capacity to scavenge free radicals and protect against oxidative damage, with an effective concentration leading to a 38% reduction in cell death induced by hydrogen peroxide (HO) at 10 µM concentration .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Concentration (µM) | % Neuroprotection |

|---|---|---|

| This compound | 10 | 38 |

| Other derivatives (e.g., 3a, 3j) | Varies | Up to 39 |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in cellular models. The compound was tested on SH-SY5Y neuroblastoma cells, where it demonstrated a protective effect against oxidative stress. The mechanism appears to involve the modulation of calcium channels and inhibition of reactive oxygen species (ROS) generation .

The synthesis of this compound typically involves the bromination of 4-hydroxybenzaldehyde. The metabolic pathway leading to its formation from L-tyrosine has been elucidated, indicating that it is produced through enzymatic reactions within chloroplasts of certain algae . This biosynthetic route highlights its natural origin and potential ecological significance.

Case Studies and Research Findings

- Neuroprotection in Cell Models : A study focused on the neuroprotective properties of various substituted benzaldehydes, including this compound, found that it significantly reduced cell death in models of oxidative stress. Compounds were evaluated for their ability to protect against HO-induced cytotoxicity, with promising results indicating its potential as a therapeutic agent in neurodegenerative diseases .

- Inhibition Studies : Another research effort investigated the inhibitory effects of brominated compounds on PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. The study highlighted the potential for this compound derivatives to serve as small-molecule inhibitors, suggesting applications beyond neuroprotection into oncology .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-bromo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde to minimize by-product formation?

- The bromination of 4-hydroxybenzaldehyde requires careful control of stoichiometry (e.g., limiting Br₂ equivalents) and solvent selection. Polar aprotic solvents like DMF enhance reactivity, while lower temperatures (e.g., 0–25°C) reduce the formation of 3,5-dibromo-4-hydroxybenzaldehyde . Solubility studies in ethanol or chloroform at 278–318 K suggest these solvents improve yield by maintaining homogeneous reaction conditions .

Q. How can researchers confirm the identity and purity of this compound?

- Use a combination of analytical techniques:

- NMR : Look for characteristic peaks (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 7–8 ppm range).

- IR : Confirm the presence of hydroxyl (~3200 cm⁻¹) and aldehyde (~1700 cm⁻¹) groups.

- HPLC/GC-MS : Quantify purity and detect trace by-products like 3,5-dibromo-4-hydroxybenzaldehyde .

Q. What solvents are recommended for recrystallizing this compound?

- Ethanol and methanol are effective due to their temperature-dependent solubility profiles. For example, solubility in ethanol increases from ~2.5 g/100 g at 278 K to ~12 g/100 g at 318 K, enabling efficient recrystallization .

Q. What safety precautions are essential when handling this compound?

- Wear PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store away from oxidizing agents due to potential reactivity .

Advanced Research Questions

Q. How can advanced purification techniques resolve eutectic mixtures of this compound and its dibromo by-product?

- Fractional crystallization : Leverage differential solubility in mixed solvents (e.g., ethanol-water).

- HPLC : Use reverse-phase columns with acetonitrile/water gradients to separate closely related brominated derivatives .

- Thermodynamic modeling : Apply the Apelblat equation to predict solubility behavior and optimize solvent systems .

Q. What strategies mitigate regioselectivity challenges during bromination of 4-hydroxybenzaldehyde?

- Directing groups : Introduce temporary protecting groups (e.g., methyl ethers) to block undesired bromination sites.

- Catalytic systems : Explore Lewis acids (e.g., FeBr₃) to enhance para-bromination efficiency .

Q. How can X-ray crystallography validate the molecular structure of this compound derivatives?

- Use SHELXL for refinement, particularly for handling disordered atoms or twinned crystals. High-resolution data (≤1.0 Å) improves accuracy in mapping hydrogen bonding (e.g., hydroxyl-aldehyde interactions) .

Q. What methodologies track bromine incorporation in biosynthetic pathways?

- Isotopic labeling : Feed L-[U-¹⁴C]tyrosine to algal homogenates (e.g., Odonthalia floccosa) and analyze intermediates via LC-MS.

- Enzyme assays : Isolate chloroplast-containing fractions to study bromoperoxidase activity .

Q. How do researchers evaluate the cytotoxicity of this compound derivatives?

- MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., A549 lung carcinoma).

- Apoptosis markers : Use flow cytometry to detect Annexin V/PI staining or caspase activation .

Q. What computational tools predict the thermodynamic properties of this compound in solvent systems?

- COSMO-RS : Model solubility parameters and activity coefficients.

- NRTL equation : Correlate experimental solubility data with temperature for solvent optimization .

Q. Methodological Notes

- Spectral Data : Reference PubChem or CAS Common Chemistry for standardized NMR/IR spectra .

- Biosynthesis : For algal studies, use chloroplast-enriched fractions to replicate bromophenol synthesis .

- Crystallography : Deposit structures in the Cambridge Structural Database and cite SHELX in refinements .

Propriétés

IUPAC Name |

3-bromo-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTMHAOCAJROQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183890 | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-78-6 | |

| Record name | 3-Bromo-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.